

Application Notes: Synthesis of Nitriles from Primary Amides Using the Burgess Reagent

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Compound of Interest		
Compound Name:	Burgess reagent	
Cat. No.:	B7800359	Get Quote

Introduction

The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis, providing access to a versatile functional group crucial for the preparation of pharmaceuticals, agrochemicals, and other valuable materials.[1][2] While various dehydrating agents are available, the **Burgess reagent** (methyl N-(triethylammoniumsulfonyl)carbamate) stands out as a mild and selective option.[3][4] Developed by Edward M. Burgess, this reagent is particularly advantageous for substrates bearing sensitive functional groups, as it operates under neutral conditions, often precluding the need for protecting groups.[5][6] These application notes provide a comprehensive overview of the use of the **Burgess reagent** and its analogs for the synthesis of nitriles from primary amides.

Key Features and Advantages:

- Mild Reaction Conditions: The dehydration proceeds under neutral and often gentle thermal conditions, preserving stereochemistry and avoiding side reactions with sensitive functional groups.[7]
- High Chemoselectivity: The Burgess reagent demonstrates excellent chemoselectivity, selectively dehydrating primary amides in the presence of other functionalities.[5]
- Broad Substrate Scope: The methodology is applicable to a wide range of aliphatic and aromatic primary amides.



- Good to Excellent Yields: The conversion of primary amides to nitriles typically affords products in high yields.[8]
- In Situ Generation: Modified protocols allow for the in situ generation of Burgess-type reagents, simplifying the experimental procedure and overcoming the limited shelf-life of the conventional reagent.[9][10]

Reaction Mechanism

The dehydration of primary amides using the **Burgess reagent** is believed to proceed through a concerted syn-elimination mechanism. The primary amide attacks the electrophilic sulfur atom of the **Burgess reagent**, forming an intermediate N-sulfonylamine inner salt. This is followed by an intramolecular elimination, where a proton from the amide nitrogen is transferred, leading to the formation of the nitrile, carbon dioxide, methanol, and triethylamine.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the dehydration of various primary amides to their corresponding nitriles using a Burgess-type reagent generated in situ.



Entry	Substrate (Primary Amide)	Product (Nitrile)	Reaction Time (h)	Yield (%)
1	Benzamide	Benzonitrile	1	95
2	4- Methylbenzamid e	4- Methylbenzonitril e	1	92
3	4- Methoxybenzami de	4- Methoxybenzonit rile	1	94
4	4- Chlorobenzamid e	4- Chlorobenzonitril e	1	90
5	4- Nitrobenzamide	4- Nitrobenzonitrile	1	88
6	Phenylacetamide	Phenylacetonitril e	1	93
7	Cinnamamide	Cinnamonitrile	1	91

Data adapted from studies on in situ generated Burgess-type reagents.[9][11]

Experimental Protocols

Protocol 1: General Procedure for the Dehydration of Primary Amides using a Pre-prepared **Burgess Reagent**

This protocol describes a general method for the dehydration of a primary amide using the commercially available **Burgess reagent**.

Materials:

• Primary amide (1.0 mmol)



- Burgess reagent (1.2 mmol)
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Benzene, or Dichloromethane (DCM))
- Inert atmosphere (Nitrogen or Argon)
- Standard laboratory glassware

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the primary amide (1.0 mmol) and the **Burgess reagent** (1.2 mmol).
- Add the anhydrous solvent (5-10 mL).
- Stir the reaction mixture at room temperature or heat as required (e.g., reflux).
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired nitrile.

Protocol 2: One-Pot Synthesis of Nitriles from Primary Amides using an in situ Generated Burgess-Type Reagent[9][11]

This protocol details an efficient one-pot synthesis of nitriles from primary amides using a Burgess-type reagent generated in situ.

Materials:

- Primary amide (5 mmol)
- 1-(2-hydroxyethyl)piperidine (20 mmol)
- Chlorosulfonyl isocyanate (10 mmol)

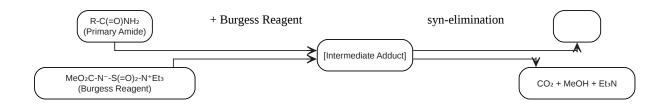


- Anhydrous Dichloromethane (CH2Cl2) (10 mL)
- Inert atmosphere (Nitrogen or Argon)
- · Standard laboratory glassware

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(2-hydroxyethyl)piperidine (20 mmol) in anhydrous CH₂Cl₂ (10 mL).
- Cool the solution to 0-5 °C using an ice bath.
- Add chlorosulfonyl isocyanate (10 mmol) dropwise to the stirred solution.
- Stir the mixture for approximately 20 minutes at 0-5 °C.
- Add the primary amide (5 mmol) to the reaction mixture.
- Reflux the reaction mixture for 1 hour.
- Monitor the progress of the reaction by TLC.
- After completion, cool the reaction mixture and filter.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography on silica gel (eluent: hexane-dichloromethane mixture) to yield the corresponding nitrile.[11]

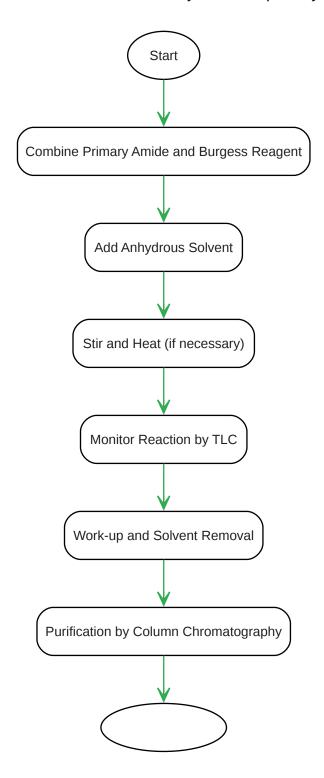
Visualizations





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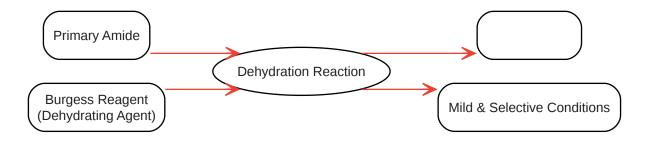
Caption: Proposed reaction mechanism for the dehydration of primary amides.



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Caption: General experimental workflow for nitrile synthesis.



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